Bicyclo[3.1.1]heptane, 1-bromo-
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Overview
Description
Bicyclo[3.1.1]heptane, 1-bromo- is a bicyclic compound featuring a bromine atom attached to the first carbon of the bicyclo[3.1.1]heptane structure. This compound is part of a class of chemicals known for their unique three-dimensional structures, which make them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.1]heptane, 1-bromo- typically involves the bromination of bicyclo[3.1.1]heptane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . This reaction selectively introduces a bromine atom at the bridgehead position of the bicyclic structure.
Industrial Production Methods
Industrial production of bicyclo[3.1.1]heptane, 1-bromo- often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to bicyclo[3.1.1]heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of bicyclo[3.1.1]heptane, 1-bromo- can lead to the formation of bicyclo[3.1.1]heptanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Bicyclo[3.1.1]heptane, 1-bromo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane, 1-bromo- involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The compound’s three-dimensional structure also influences its interaction with molecular targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the bromine atom.
Bicyclo[3.1.1]heptane, 1-chloro-: A similar compound with a chlorine atom instead of bromine.
Bicyclo[3.1.1]heptane, 1-iodo-: A similar compound with an iodine atom instead of bromine.
Uniqueness
Bicyclo[3.1.1]heptane, 1-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
111830-40-1 |
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Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-bromobicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-2-6(4-7)5-7/h6H,1-5H2 |
InChI Key |
NJIWKGLCKKQAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2)Br |
Origin of Product |
United States |
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